molecular formula C12H16F8N2O B5138710 N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide

N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide

Cat. No.: B5138710
M. Wt: 356.26 g/mol
InChI Key: FHLMWTNXCBZALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol and piperidine.

    Formation of Intermediate: The first step involves the reaction of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with acetic anhydride to form 2,2,3,3,4,4,5,5-octafluoro-1-pentyl acetate.

    Amidation Reaction: The intermediate is then reacted with piperidine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms generally imparts high resistance to these reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while hydrolysis results in the formation of acetic acid and a fluorinated amine.

Scientific Research Applications

N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biochemical assays.

    Medicine: Explored for its potential use in drug development due to its stability and unique interactions with biological molecules.

    Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance.

Mechanism of Action

The mechanism by which N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 1H,1H,2H,2H-Perfluoro-1-octanol

Uniqueness

N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide is unique due to the presence of both a piperidine ring and multiple fluorine atoms, which confer distinct chemical properties such as high stability and specific reactivity patterns. This makes it particularly valuable in applications requiring robust and reliable performance under extreme conditions.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(2,2,3,3,4,4,5,5-octafluoro-1-piperidin-1-ylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F8N2O/c1-7(23)21-9(22-5-3-2-4-6-22)11(17,18)12(19,20)10(15,16)8(13)14/h8-9H,2-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLMWTNXCBZALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348330
Record name N-[2,2,3,3,4,4,5,5-Octafluoro-1-(1-piperidinyl)pentyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.